molecular formula C31H39O2PSi3 B14913796 (2'-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)-[1,1'-biphenyl]-2-yl)diphenylphosphane

(2'-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)-[1,1'-biphenyl]-2-yl)diphenylphosphane

Cat. No.: B14913796
M. Wt: 558.9 g/mol
InChI Key: DPVVDNWXPCDYDE-UHFFFAOYSA-N
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Description

(2’-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is a complex organosilicon compound It is characterized by the presence of a trisiloxane group attached to a biphenyl structure, which is further bonded to a diphenylphosphane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)-[1,1’-biphenyl]-2-yl)diphenylphosphane typically involves multiple steps. One common approach is the hydrosilylation reaction, where a trisiloxane precursor reacts with a biphenyl derivative in the presence of a platinum complex catalyst . The reaction conditions often include elevated temperatures and inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize by-products. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2’-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)-[1,1’-biphenyl]-2-yl)diphenylphosphane can undergo various chemical reactions, including:

    Oxidation: The phosphane group can be oxidized to form phosphine oxides.

    Substitution: The biphenyl moiety can participate in electrophilic aromatic substitution reactions.

    Hydrosilylation: The trisiloxane group can react with unsaturated compounds to form new silicon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

    Hydrosilylation: Platinum or rhodium complexes are often used as catalysts under inert atmosphere and moderate temperatures.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Halogenated or nitrated biphenyl derivatives.

    Hydrosilylation: Silicon-containing organic compounds with new Si-C bonds.

Scientific Research Applications

(2’-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)-[1,1’-biphenyl]-2-yl)diphenylphosphane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2’-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is largely dependent on its role in specific applications:

    Catalysis: As a ligand, it coordinates to metal centers, altering their electronic properties and facilitating various catalytic cycles.

    Materials Science: The trisiloxane group interacts with polymer matrices, enhancing their properties through physical and chemical interactions.

    Pharmaceuticals: It can interact with cell membranes, potentially altering their permeability and facilitating the delivery of therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2’-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is unique due to its combination of a trisiloxane group with a biphenyl and diphenylphosphane moiety This structure imparts a combination of hydrophobicity, rigidity, and reactivity that is not commonly found in other compounds

Properties

Molecular Formula

C31H39O2PSi3

Molecular Weight

558.9 g/mol

IUPAC Name

[2-[2-[methyl-bis(trimethylsilyloxy)silyl]phenyl]phenyl]-diphenylphosphane

InChI

InChI=1S/C31H39O2PSi3/c1-35(2,3)32-37(7,33-36(4,5)6)31-25-17-15-23-29(31)28-22-14-16-24-30(28)34(26-18-10-8-11-19-26)27-20-12-9-13-21-27/h8-25H,1-7H3

InChI Key

DPVVDNWXPCDYDE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)O[Si](C)(C1=CC=CC=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)O[Si](C)(C)C

Origin of Product

United States

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